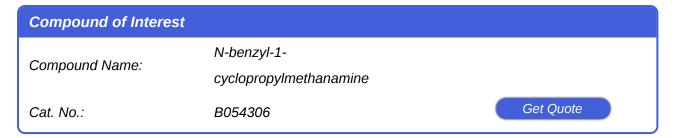


Spectroscopic Analysis of N-benzyl-1-cyclopropylmethanamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-benzyl-1-cyclopropylmethanamine** (CAS No: 116373-23-0), a secondary amine with potential applications in medicinal chemistry and materials science. This document compiles available experimental data and offers predicted spectroscopic values where experimental data is not publicly available. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Molecular Structure and Properties:

- IUPAC Name: N-benzyl-1-cyclopropylmethanamine
- Molecular Formula: C11H15N[1][2]
- Molecular Weight: 161.24 g/mol [1][2]
- Synonyms: Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine

Spectroscopic Data

A thorough search of publicly accessible spectroscopic databases yielded experimental Infrared (IR) data. However, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-benzyl-1-cyclopropylmethanamine** were not found. Therefore,



predicted NMR and MS data are presented based on the known chemical structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for **N-benzyl-1-cyclopropylmethanamine** was found in publicly available databases. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	Multiplet	5H	Aromatic (C ₆ H ₅)
~ 3.80	Singlet	2H	Benzyl CH2 (N-CH2- Ph)
~ 2.50	Doublet	2H	Cyclopropylmethyl CH2 (N-CH2-C3H5)
~ 1.50 (variable)	Broad Singlet	1H	Amine (NH)
~ 1.00 - 0.80	Multiplet	1H	Cyclopropyl CH
~ 0.50 - 0.40	Multiplet	2H	Cyclopropyl CH2
~ 0.20 - 0.10	Multiplet	2H	Cyclopropyl CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment	
~ 140	Aromatic C (quaternary)	
~ 128.5	Aromatic CH	
~ 128.2	Aromatic CH	
~ 127.0	Aromatic CH	
~ 56	Benzyl CH2 (N-CH2-Ph)	
~ 54	Cyclopropylmethyl CH₂ (N-CH₂-C₃H₅)	
~ 11	Cyclopropyl CH	
~ 4	Cyclopropyl CH ₂	

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3500	Medium, Sharp	N-H Stretch (Secondary Amine)
~ 3085, 3065, 3030	Medium	Aromatic C-H Stretch
~ 2995, 2870	Medium	Aliphatic C-H Stretch
~ 1605, 1495, 1450	Medium-Strong	Aromatic C=C Bending
~ 1120	Medium	C-N Stretch
~ 740, 700	Strong	Aromatic C-H Bending (out-of- plane)

Mass Spectrometry (MS)



No experimental mass spectrometry data for **N-benzyl-1-cyclopropylmethanamine** was found in publicly available databases. The following table outlines the predicted key fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 161.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Predicted Fragment Ion	Structure of Fragment
161	[M] ⁺	[C11H15N]+
160	[M-H] ⁺	[C11H14N]+
91	[C ₇ H ₇] ⁺	Benzyl Cation
70	[C₅H8] ⁺ or [C₄H6N] ⁺	Various Fragments
55	[C ₄ H ₇] ⁺	Cyclopropylmethyl Cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a secondary amine like **N-benzyl-1-cyclopropylmethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Typical parameters include a 30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.



 Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

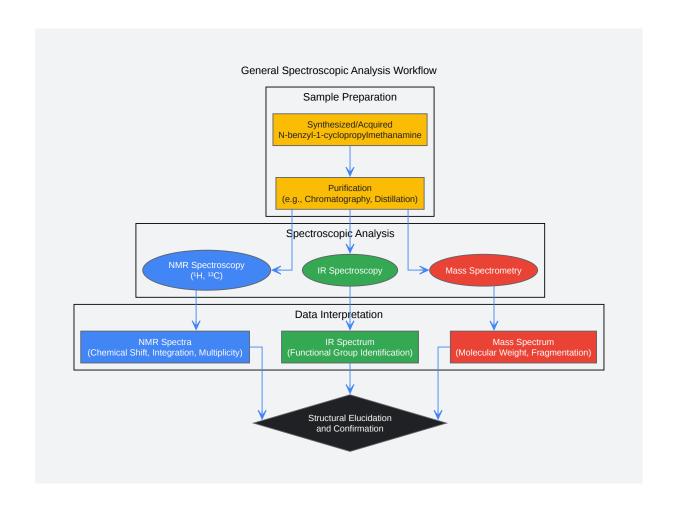
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS that provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is often used for LC-MS, which typically produces the protonated molecular ion [M+H]+.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.





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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.



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